14-Deoxy-epsilon-caesalpin, also known as (+)-14-Deoxy-epsilon-caesalpin, is a compound classified as a cassane diterpenoid. It is derived from the Caesalpinia genus of plants and is recognized for its unique structural features and potential biological activities. The compound has been studied for its ability to inhibit nitric oxide production in immune cells, specifically RAW 264.7 cells, when stimulated by lipopolysaccharide. This inhibition suggests a role in modulating inflammatory responses, which may have implications in various health conditions, including those associated with COVID-19 immunoregulation .
14-Deoxy-epsilon-caesalpin exhibits significant biological activity, particularly in the context of inflammation and immune response regulation. Its ability to inhibit nitric oxide production indicates potential anti-inflammatory properties. Research has shown that this compound may influence various pathways involved in immune responses, making it a candidate for further studies in therapeutic applications against inflammatory diseases and possibly viral infections such as COVID-19 .
The applications of 14-Deoxy-epsilon-caesalpin are primarily centered around its pharmacological potential. Given its anti-inflammatory properties, it may be explored for use in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory states. Additionally, its role in modulating immune responses positions it as a candidate for research into therapies for viral infections like COVID-19 .
Interaction studies involving 14-Deoxy-epsilon-caesalpin focus on its effects on cellular signaling pathways and its interactions with various proteins involved in inflammation and immune response. The compound's inhibition of nitric oxide production suggests that it may interact with nitric oxide synthase enzymes or related signaling pathways that govern macrophage activation and function. Further research is necessary to elucidate the precise molecular interactions and mechanisms underlying its biological effects .
Several compounds share structural similarities with 14-Deoxy-epsilon-caesalpin, particularly within the cassane diterpenoid family. These include:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 14-Deoxy-epsilon-caesalpin | Cassane diterpenoid | Inhibits nitric oxide production | Potential COVID-19 application |
| Caesalpin A | Cassane diterpenoid | Anti-inflammatory | Different potency |
| Caesalpin B | Cassane diterpenoid | Similar anti-inflammatory effects | Varies in mechanism |
| Epsilon-Caesalpin | Cassane diterpenoid | Anti-inflammatory | Distinct structural variations |
The uniqueness of 14-Deoxy-epsilon-caesalpin lies in its specific inhibitory action on nitric oxide synthesis and potential applications in immunoregulation during viral infections, distinguishing it from other similar compounds within the same class .
The structural determination of 14-Deoxy-epsilon-caesalpin has been accomplished through comprehensive spectroscopic and crystallographic analyses [7]. The compound exhibits a molecular formula of C24H34O6 with a molecular weight of 418.53 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry systematic name is [(1R,2S,4aR,6aS,7R,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f] [1]benzofuran-2-yl] acetate [5].
| Property | Value |
|---|---|
| Molecular Formula | C24H34O6 |
| Molecular Weight | 418.53 g/mol |
| Chemical Abstracts Service Number | 279683-46-4 |
| International Chemical Identifier Key | JMOFRLILFOGJJEZ-ZWZFWQKWSA-N |
X-ray crystallographic studies have been instrumental in confirming the three-dimensional structure of 14-Deoxy-epsilon-caesalpin [6]. The crystallographic analysis reveals that cassane diterpenoids, including 14-Deoxy-epsilon-caesalpin, typically crystallize in space groups that accommodate their complex tetracyclic framework [6]. The structural determination through X-ray crystallography provides definitive confirmation of the molecular geometry and spatial arrangement of atoms within the compound [16].
The crystallographic data demonstrates the characteristic cassane framework consisting of a tetracyclic core structure with specific substitution patterns [30]. The analysis confirms the presence of acetoxy groups at specific positions and validates the stereochemical assignments determined through other analytical methods [30].
Nuclear magnetic resonance spectroscopy has provided comprehensive structural information for 14-Deoxy-epsilon-caesalpin [4] [12]. The proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectral data have been completely assigned using advanced two-dimensional nuclear magnetic resonance experiments [12] [14].
The carbon-13 nuclear magnetic resonance spectrum of 14-Deoxy-epsilon-caesalpin exhibits characteristic resonances that have proven valuable for stereochemical examination of cassane diterpenoids [12]. The nuclear magnetic resonance profiling reveals distinct chemical shift patterns that allow for unambiguous identification and structural confirmation [4].
The nuclear magnetic resonance analysis demonstrates the presence of acetyl groups, as evidenced by characteristic carbonyl carbon signals and methyl proton resonances [14]. The spectral data confirms the tetracyclic cassane framework with specific substitution patterns consistent with the proposed structure [12].
The stereochemical configuration of 14-Deoxy-epsilon-caesalpin has been established through detailed nuclear magnetic resonance analysis and comparison with related cassane diterpenoids [12] [14]. The compound exhibits multiple chiral centers that define its three-dimensional structure and biological properties [12].
The absolute configuration of 14-Deoxy-epsilon-caesalpin has been determined using a combination of spectroscopic methods and comparison with structurally related compounds [16]. The absolute configuration follows the standard nomenclature system utilizing descriptors based on the Cahn-Ingold-Prelog priority rules [16] [17].
The stereochemical designation indicates specific spatial arrangements at each chiral center, which are critical for understanding the compound's chemical and biological properties [16]. The absolute configuration has been confirmed through nuclear magnetic resonance studies, including nuclear Overhauser effect correlations that provide information about spatial relationships between atoms [14].
14-Deoxy-epsilon-caesalpin contains multiple chiral centers within its cassane framework [19]. The analysis of chiral centers involves systematic examination of each tetrahedral carbon atom bonded to four different substituents [18] [20].
The compound exhibits stereochemical complexity typical of cassane diterpenoids, with specific configurations at each chiral center contributing to its overall three-dimensional structure [19]. The chiral center analysis confirms the presence of multiple asymmetric carbons that define the compound's stereochemical identity [20].
The stereochemical assignments have been validated through comparison with other characterized cassane diterpenoids and through detailed nuclear magnetic resonance analysis [12] [14]. Each chiral center contributes to the compound's unique spatial arrangement and influences its physicochemical properties [19].
The physicochemical properties of 14-Deoxy-epsilon-caesalpin have been characterized to understand its chemical behavior and potential applications [1] [2]. These properties include solubility characteristics, thermal stability, and other relevant physical parameters [25].
14-Deoxy-epsilon-caesalpin exhibits specific solubility characteristics that influence its handling and analytical procedures [2] [25]. The compound demonstrates solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [2] [4]. The solubility profile indicates that the compound is slightly soluble or insoluble in aqueous media, with solubility typically less than 1 milligram per milliliter in water [25].
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide | Soluble |
| Acetone | Soluble |
| Water | <1 mg/mL |
The limited aqueous solubility is characteristic of lipophilic diterpenoids and influences the compound's behavior in biological systems [2]. The organic solvent solubility facilitates extraction, purification, and analytical procedures [4].
The thermal stability of 14-Deoxy-epsilon-caesalpin has been evaluated to determine appropriate storage and handling conditions [1] [25]. The compound is supplied as a powder and requires specific storage conditions to maintain stability [1] [4]. Recommended storage conditions include storage at minus twenty degrees Celsius for powder form, which can maintain stability for up to three years [25].
For solution preparations, storage at minus eighty degrees Celsius is recommended for long-term stability, with solutions remaining stable for up to two years under these conditions [25]. The thermal stability profile indicates that the compound is sensitive to temperature variations and requires controlled storage environments [1].
| Storage Form | Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Solution | -80°C | 2 years |
| Room Temperature | Not recommended | Limited |
The thermal analysis reveals that 14-Deoxy-epsilon-caesalpin maintains structural integrity under appropriate storage conditions but may degrade at elevated temperatures [28]. The relative density has been predicted to be 1.19 grams per cubic centimeter, providing additional physical characterization data [1].
The biosynthesis of 14-deoxy-epsilon-caesalpin, a cassane-type diterpenoid natural product isolated from Caesalpinia minax HANCE [1] [2] [3], follows the fundamental terpenoid biosynthetic framework common to all plant diterpenoids. The formation of the terpenoid backbone involves two parallel but distinct biosynthetic pathways that generate the essential five-carbon isoprenoid building blocks [4] [5].
Plants utilize both the cytosolic mevalonate pathway and the plastidial methylerythritol phosphate pathway for terpenoid precursor biosynthesis [6] [7]. The mevalonate pathway, operating in the cytosol, contributes primarily to sesquiterpene and triterpene biosynthesis, while the methylerythritol phosphate pathway in plastids serves as the predominant source of precursors for monoterpenes and diterpenoids [5] [8]. For 14-deoxy-epsilon-caesalpin biosynthesis, the methylerythritol phosphate pathway provides the critical twenty-carbon geranylgeranyl diphosphate precursor required for diterpenoid formation [4] [5].
The methylerythritol phosphate pathway begins with the condensation of pyruvate and D-glyceraldehyde-3-phosphate by 1-deoxy-D-xylulose-5-phosphate synthase, the first committed step in plastidial isoprenoid biosynthesis [5] [9]. This reaction produces 1-deoxy-D-xylulose-5-phosphate, which undergoes a series of seven enzymatic transformations to yield both isopentenyl diphosphate and dimethylallyl diphosphate [6] [8]. The pathway demonstrates remarkable regulatory complexity, with the terminal iron-sulfur cluster enzymes showing particular sensitivity to oxidative stress conditions [9] [10].
Geranylgeranyl diphosphate synthase catalyzes the sequential condensation of dimethylallyl diphosphate with three molecules of isopentenyl diphosphate to form the twenty-carbon geranylgeranyl diphosphate substrate [4] [11]. This prenyltransferase enzyme exhibits strict regiospecificity and stereoselectivity, ensuring the formation of the all-trans configuration essential for subsequent diterpenoid cyclization reactions [12] [13]. Geranylgeranyl diphosphate serves as the universal precursor for all diterpenoids, including gibberellins, carotenoids, chlorophylls, and specialized metabolites such as the cassane diterpenoids [5] [11].
The enzymatic formation of geranylgeranyl diphosphate involves a complex series of carbocation-mediated condensation reactions [12] [13]. Each condensation step proceeds through the formation of an allylic carbocation intermediate, followed by nucleophilic attack by the incoming isopentenyl diphosphate molecule [14]. The enzyme active site provides precise spatial organization to control the stereochemical outcome of these reactions, ensuring the exclusive formation of the trans-double bonds characteristic of geranylgeranyl diphosphate [13].
Recent studies have demonstrated that geranylgeranyl diphosphate synthases exhibit substrate promiscuity with respect to farnesyl diphosphate derivatives, enabling the biosynthesis of modified geranylgeranyl diphosphate analogs [12]. This enzymatic flexibility suggests potential mechanisms for generating structural diversity within diterpenoid biosynthetic pathways through substrate modification. The telescoping of geranylgeranyl diphosphate synthase with downstream diterpene synthases has proven effective for expanding the available substrate pool for diterpenoid biosynthesis [12].
Following the formation of the basic diterpenoid skeleton by terpene synthases, 14-deoxy-epsilon-caesalpin undergoes extensive structural modifications through the action of specialized tailoring enzymes [15] [16]. The conversion of simple hydrocarbon scaffolds into complex bioactive molecules involves multiple classes of enzymes, with cytochrome P450 monooxygenases playing the predominant role in functional group introduction and structural rearrangement [15] [17].
The cassane diterpenoid framework of 14-deoxy-epsilon-caesalpin requires specific enzymatic modifications to achieve its characteristic substitution pattern [18] [19]. These modifications include hydroxylation reactions, acetylation of hydroxyl groups, and potentially oxidative rearrangements that establish the compound's unique structural features [1] [3]. The presence of two acetate ester groups in the molecular structure indicates the involvement of acetyltransferases in the final steps of biosynthesis [1].
Cytochrome P450 monooxygenases represent the primary class of enzymes responsible for the oxidative modification of diterpenoid scaffolds [15] [16] [17]. These heme-containing enzymes catalyze a remarkable array of oxidation reactions, including hydroxylations, epoxidations, oxidative ring closures, and complex rearrangements that dramatically expand terpenoid structural diversity [15] [20].
For cassane-type diterpenoids, members of the CYP726A subfamily have been specifically identified as key tailoring enzymes [21]. These cytochrome P450 enzymes demonstrate the ability to perform multi-step oxidative modifications of casbene and related diterpenoid substrates [21]. The CYP726A enzymes exhibit remarkable catalytic versatility, capable of introducing hydroxyl groups at specific positions and catalyzing subsequent oxidative transformations [21].
The oxidative tailoring of 14-deoxy-epsilon-caesalpin likely involves sequential hydroxylation reactions at specific carbon positions, followed by acetylation of the resulting hydroxyl groups [1] [15]. The regio- and stereoselectivity of these oxidation reactions are critical for establishing the biological activity and structural identity of the final product [15] [16]. Studies of related cassane diterpenoids have revealed that cytochrome P450 enzymes can catalyze highly specific oxidations that determine the substitution pattern and three-dimensional structure of these compounds [21].
The mechanism of cytochrome P450-catalyzed oxidation involves the formation of a high-valent iron-oxo intermediate that abstracts hydrogen atoms from unactivated carbon-hydrogen bonds [20] [16]. This reactive intermediate can then rebound to form carbon-oxygen bonds, resulting in hydroxylation products [20]. The enzyme active site architecture determines the regioselectivity of these reactions, with specific amino acid residues controlling substrate binding and orientation [22] [16].
The biosynthesis of 14-deoxy-epsilon-caesalpin in Caesalpinia minax is subject to complex transcriptional regulation involving multiple classes of transcription factors [23] [24]. These regulatory proteins control the expression of genes encoding both the core biosynthetic enzymes and the specialized tailoring enzymes required for diterpenoid production [23] [25].
The organization of diterpenoid biosynthetic genes in plant genomes often involves clustering of functionally related genes [21] [26] [27]. In Caesalpinia species, the genes encoding cassane diterpenoid biosynthesis are likely organized in similar clusters, facilitating coordinate regulation of pathway expression [19] [21]. Gene clustering provides evolutionary advantages by enabling the simultaneous regulation of multiple pathway components and facilitating the inheritance of complete biosynthetic capabilities [26] [28].
Transcriptional regulation of terpenoid biosynthesis involves multiple families of transcription factors, including MYB, MYC, NAC, ERF, and WRKY proteins [23] [24]. These transcription factors can function as either positive or negative regulators, fine-tuning the expression of biosynthetic genes in response to developmental cues, environmental stimuli, and stress conditions [23]. The MYB and MYC transcription factors often work cooperatively to control terpene synthase gene expression, forming regulatory complexes that bind to specific promoter elements [23].
NAC transcription factors have emerged as particularly important regulators of terpenoid biosynthesis [29]. These proteins can directly bind to the promoters of key biosynthetic genes and modulate their expression levels [23] [29]. In Caesalpinia species, NAC transcription factors likely contribute to the tissue-specific expression patterns observed for cassane diterpenoid biosynthesis [19] [29].
The regulation of cytochrome P450 genes involved in diterpenoid tailoring follows similar patterns, with coordinate expression of terpene synthases and their cognate P450 partners [21] [23]. This coordinate regulation ensures balanced flux through biosynthetic pathways and prevents the accumulation of potentially toxic intermediates [21]. Environmental factors such as pathogen attack, mechanical wounding, and abiotic stress can trigger the upregulation of entire biosynthetic gene clusters, leading to enhanced production of defensive diterpenoids [23] [24].
Epigenetic mechanisms, including DNA methylation and histone modifications, also contribute to the regulation of terpenoid biosynthesis [23]. These modifications can establish stable expression states that persist through cell divisions and developmental transitions, ensuring consistent production of specialized metabolites in appropriate tissues and developmental stages [23].